molecular formula C8H6ClN3O B7903653 2-amino-5-chloro-1H-quinazolin-4-one

2-amino-5-chloro-1H-quinazolin-4-one

Cat. No.: B7903653
M. Wt: 195.60 g/mol
InChI Key: AUGOWPBMMBVYGB-UHFFFAOYSA-N
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Description

2-amino-5-chloro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both amino and chloro substituents in the quinazolinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-1H-quinazolin-4-one typically involves the reaction of anthranilic acid with formamide under acidic conditions. The process can be summarized as follows:

    Anthranilic Acid Reaction: Anthranilic acid is treated with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone ring.

    Chlorination: The resulting quinazolinone is then chlorinated using thionyl chloride (SOCl2) to introduce the chloro substituent at the 5-position.

    Amination: Finally, the compound undergoes amination using ammonia or an amine source to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Cyclization Reactions: The amino group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It can also disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloroquinazoline: Similar structure but lacks the carbonyl group at the 4-position.

    5-chloro-2-methylquinazolin-4-one: Contains a methyl group instead of an amino group at the 2-position.

    2-amino-6-chloroquinazolin-4-one: Chlorine substituent is at the 6-position instead of the 5-position.

Uniqueness

2-amino-5-chloro-1H-quinazolin-4-one is unique due to the specific positioning of the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit a broad spectrum of biological activities.

Properties

IUPAC Name

2-amino-5-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGOWPBMMBVYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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